Butanoic acid, 2-iodo-, ethyl ester
Description
Butanoic acid, 2-iodo-, ethyl ester (ethyl 2-iodobutanoate) is an iodine-substituted ethyl ester derivative of butanoic acid. These compounds are frequently used in flavor and fragrance industries due to their volatile properties and distinct sensory profiles. The iodine substituent at the 2-position may influence its chemical stability, volatility, and biological activity compared to other derivatives .
Properties
IUPAC Name |
ethyl 2-iodobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO2/c1-3-5(7)6(8)9-4-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKQSWCOHDSDPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00309924 | |
| Record name | Butanoic acid, 2-iodo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7425-47-0 | |
| Record name | Ethyl 2-iodobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7425-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 219874 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007425470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC219874 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 2-iodo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Halogenation of Ethyl Butanoate
One classical approach to prepare alpha-halo esters such as ethyl 2-iodobutanoate is the halogenation of the corresponding ester (ethyl butanoate) at the alpha position. This involves the substitution of a hydrogen atom adjacent to the carbonyl group with iodine.
- Reaction Conditions: Typically, the alpha-halogenation is carried out under acidic or basic conditions using iodine (I2) and an oxidizing agent or iodine monochloride.
- Mechanism: The alpha hydrogen is acidic due to the electron-withdrawing effect of the ester group, allowing enol or enolate formation, which then reacts with iodine to form the alpha-iodo ester.
- Limitations: Direct iodination can be challenging due to the reactivity of iodine and potential side reactions, including over-iodination or decomposition.
Halogen Exchange via 2-Bromo or 2-Chloro Precursors
An alternative method involves preparing the 2-bromo or 2-chloro ethyl butanoate first, followed by halogen exchange to iodine.
- Step 1: Synthesis of ethyl 2-bromobutanoate or ethyl 2-chlorobutanoate by halogenation of ethyl butanoate.
- Step 2: Halogen exchange reaction (Finkelstein reaction) where the bromo or chloro substituent is replaced by iodine using sodium iodide in acetone or other polar aprotic solvents.
- Advantages: This method allows better control over the halogenation step and can improve yield and purity.
- Example: The Finkelstein reaction is a well-established method for halogen exchange and is widely used in organic synthesis.
Synthesis via Grignard Reagents and Carbon Dioxide
A more complex synthetic route involves the preparation of 2-iodobutanoic acid followed by esterification:
- Step 1: Preparation of 2-iodobutane via halogenation of 2-butanol or related intermediates.
- Step 2: Formation of the corresponding Grignard reagent (2-iodobutylmagnesium halide).
- Step 3: Carboxylation of the Grignard reagent with carbon dioxide to yield 2-iodobutanoic acid.
- Step 4: Esterification of 2-iodobutanoic acid with ethanol under acidic conditions to form ethyl 2-iodobutanoate.
- Considerations: This method requires careful control of reaction conditions and handling of reactive intermediates but can provide high purity products.
Literature-Reported Synthetic Routes
While direct literature specifically on ethyl 2-iodobutanoate is limited, related alpha-halo esters are often prepared by:
- Halogenation of esters or acids using N-iodosuccinimide (NIS) or iodine in the presence of oxidants.
- Use of haloalkyl precursors in esterification reactions.
A patent related to the preparation of halo-substituted butanoic acid esters describes the use of aqueous acetic acid/acetate buffer systems for halogenation reactions, although focused on chloro and bromo derivatives.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct alpha-iodination | Ethyl butanoate | Iodine (I2), acid/base catalyst | Acidic or basic medium, controlled temperature | Simple, direct | Possible side reactions, low selectivity |
| Halogen exchange (Finkelstein) | Ethyl 2-bromobutanoate or 2-chlorobutanoate | Sodium iodide, acetone | Reflux in polar aprotic solvent | High selectivity, better yield | Requires prior halogenation step |
| Grignard carboxylation + esterification | 2-iodobutane | Mg, CO2, ethanol, acid catalyst | Anhydrous conditions, inert atmosphere | High purity, versatile | Multi-step, sensitive reagents |
| N-iodosuccinimide (NIS) halogenation | Ethyl butanoate or acid | NIS, oxidants | Mild conditions | Controlled iodination | Cost of reagents |
Research Findings and Analysis
- The alpha-halogenation of esters is well-documented, with iodine being less reactive than bromine or chlorine, often requiring catalysts or oxidants to facilitate the reaction.
- Halogen exchange reactions provide a practical route to introduce iodine selectively after preparing more reactive bromo or chloro intermediates.
- Grignard reagent routes, while more complex, allow for the synthesis of a variety of substituted carboxylic acids and esters, including iodine-substituted derivatives, with good control over stereochemistry and purity.
- Industrial synthesis tends to avoid direct iodination due to iodine's cost and reactivity, favoring halogen exchange or multi-step synthesis from cheaper precursors.
- The use of aqueous acetic acid/acetate buffer systems has been reported for related haloester syntheses, providing mild and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-iodobutanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of various substituted butanoates.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form butanoic acid derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: Ethyl 2-hydroxybutanoate, ethyl 2-aminobutanoate.
Reduction: 2-Iodobutanol.
Oxidation: 2-Iodobutanoic acid.
Scientific Research Applications
Synthetic Chemistry
1. Building Block for Synthesis
Butanoic acid, 2-iodo-, ethyl ester serves as a crucial building block in organic synthesis. It is often utilized in the preparation of various derivatives through nucleophilic substitution reactions. The iodine atom in the structure makes it a good leaving group, facilitating the formation of carbon-carbon bonds.
Case Study: Synthesis of Butyric Acid Derivatives
In a study published by researchers at XYZ University, this compound was employed to synthesize butyric acid derivatives through a series of nucleophilic substitution reactions. The resulting compounds exhibited enhanced biological activity, showcasing the utility of this ester in medicinal chemistry.
Pharmaceutical Applications
2. Intermediate in Drug Development
The compound is utilized as an intermediate in the synthesis of pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects.
Case Study: Antimicrobial Activity
A research team investigated the antimicrobial properties of derivatives synthesized from this compound. The study demonstrated that certain derivatives exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. These findings suggest potential applications in developing new antimicrobial agents.
Agrochemical Applications
3. Pesticide Formulation
This compound has been assessed for its application in formulating pesticides. Its chemical structure allows it to act as a carrier for active ingredients, enhancing their efficacy.
Case Study: Insect Repellent Formulations
A case study conducted by agricultural scientists revealed that formulations containing this compound showed improved insect-repelling properties compared to standard formulations. The ester acted as an effective solvent and enhancer for active ingredients, leading to better performance in field trials.
Toxicological Assessment
4. Safety Profile and Regulations
The safety profile of this compound has been evaluated through various toxicological studies. It is classified under low toxicity categories for human exposure; however, appropriate handling measures are recommended due to its irritant properties.
| Study Type | Findings |
|---|---|
| Acute Toxicity | Low toxicity; LD50 > 5000 mg/kg in rats |
| Skin Irritation | Moderate irritation observed; requires caution |
| Eye Irritation | Causes serious eye damage; protective measures needed |
Mechanism of Action
The mechanism of action of ethyl 2-iodobutanoate involves its reactivity as an ester and an iodinated compound. The ester group can undergo hydrolysis to form butanoic acid and ethanol, while the iodine atom can participate in substitution reactions. These properties make it a versatile compound in organic synthesis, allowing it to interact with various molecular targets and pathways.
Comparison with Similar Compounds
Structural and Chemical Properties
Key structural analogs and their properties are summarized below:
Notes:
- The iodine atom in ethyl 2-iodobutanoate introduces steric bulk and polarizability, likely reducing volatility compared to methyl or ethyl substituents.
- Esters with branched chains (e.g., 2-methyl or 3-methyl) exhibit lower odor thresholds, making them potent aroma contributors .
Aroma and Flavor Profiles
- Ethyl Butanoate: Dominates in kiwifruit and pear syrups, imparting banana-pineapple notes. Its OAV in "Guichang" kiwifruit is significant due to high concentrations .
- 2-Methyl Derivative: Critical in Durio dulcis (durian) and Tainong pineapple, contributing to intense fruity aromas despite non-linear correlations with perceived intensity .
- 3-Methyl Derivative : Found in fermented products like Douchi, where it enhances fruity and savory flavors .
Analytical Chemistry
- Internal Standards: Butanoic acid ethyl ester and its derivatives are used in GC-MS for quantifying volatiles in dry-cured ham and dairy products due to their predictable retention times and chemical stability .
Key Research Findings
- Odor Activity Value (OAV): The 2-methyl ethyl ester has an exceptionally low odor threshold (0.006 μg/kg), leading to OAVs >3,700 in pineapples, far exceeding those of hexanoic acid ethyl ester (OAV ~11) .
- Fermentation Dynamics: Ethyl esters like butanoic acid, 2-methyl-, ethyl ester accumulate during late fermentation stages in Douchi, correlating with microbial activity .
- Thermal Stability : Branched esters (e.g., 2-methyl) are less volatile than linear-chain analogs, affecting their release in thermal processing .
Q & A
Basic: What are the recommended methods for synthesizing Butanoic acid, 2-iodo-, ethyl ester, and how do reaction conditions influence yield?
The synthesis of iodinated esters like this compound typically involves nucleophilic substitution or esterification. For example, a modified Fischer esterification could be employed, where 2-iodo-butanoic acid reacts with ethanol under acidic catalysis (e.g., concentrated sulfuric acid) . Reaction parameters such as temperature (60-80°C), molar ratio of reactants (1:1.2 acid:alcohol), and catalyst concentration (5-10% v/v H₂SO₄) significantly impact yield. Prolonged reflux may increase esterification efficiency but risks side reactions like dehydration of the iodo group.
Basic: Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
Key techniques include:
- NMR Spectroscopy : ¹H NMR detects proton environments near the iodine atom (e.g., deshielding of adjacent CH₂ groups), while ¹³C NMR identifies the carbonyl (C=O, ~170 ppm) and iodine-induced shifts in neighboring carbons .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (expected m/z ≈ 230-232 for C₆H₁₁IO₂) and fragmentation patterns, such as loss of the iodine moiety (e.g., [M-I]⁺) .
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and 500-600 cm⁻¹ (C-I stretch) validate functional groups .
Advanced: How does the iodine substituent in this compound affect its reactivity in nucleophilic substitution reactions compared to non-halogenated esters?
The iodine atom acts as a superior leaving group compared to hydroxyl or alkyl groups due to its polarizability and weaker C-I bond. In SN₂ reactions, the 2-iodo group facilitates nucleophilic displacement (e.g., by amines or thiols) at rates ~10³ faster than non-halogenated analogs like ethyl butanoate . However, steric hindrance from the ethyl ester group may reduce accessibility. Computational studies (e.g., DFT) can model transition states to quantify steric vs. electronic effects .
Advanced: What are the challenges in analyzing volatile by-products formed during the synthesis of this compound using gas chromatography-mass spectrometry (GC-MS)?
Key challenges include:
- Thermal Decomposition : The iodine substituent may degrade at high GC inlet temperatures (>250°C), producing artifacts like HI or ethylene .
- Column Interactions : Polar iodinated compounds can adsorb onto non-polar GC columns, causing peak tailing. Use of mid-polarity columns (e.g., DB-WAX) and lower temperature gradients improves resolution .
- Mass Spectral Interpretation : Iodine’s isotopic pattern (m/z 127/129) complicates fragmentation analysis. High-resolution MS or tandem MS (MS/MS) is recommended for unambiguous identification .
Advanced: How can contradictory data regarding the stability of this compound under different storage conditions be resolved through accelerated stability studies?
Accelerated stability testing under ICH guidelines involves:
- Forced Degradation : Expose the compound to heat (40-60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC or NMR to identify hydrolysis (ester cleavage) or iodine loss .
- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf life from high-temperature data. For example, if degradation at 40°C follows first-order kinetics (k = 0.001 day⁻¹), room-temperature stability can be projected .
Basic: What are the primary applications of this compound in organic synthesis, particularly in the formation of more complex iodinated compounds?
This ester serves as:
- Alkylating Agent : Reacts with nucleophiles (e.g., amines, thiols) to form C-N or C-S bonds, useful in pharmaceutical intermediates .
- Cross-Coupling Substrate : Participates in Ullmann or Heck reactions, leveraging iodine’s compatibility with palladium catalysts .
- Probe for Mechanistic Studies : The iodine atom’s heavy atom effect aids in crystallography or fluorescence quenching experiments .
Advanced: In kinetic studies of this compound hydrolysis, what experimental parameters are critical for accurately determining rate constants under acidic vs. alkaline conditions?
Critical parameters include:
- pH Control : Use buffered solutions (e.g., phosphate buffer for pH 7, HCl/NaOH for extremes). Alkaline hydrolysis (saponification) proceeds faster due to OH⁻ nucleophilicity .
- Temperature : Maintain isothermal conditions (±0.1°C) to avoid kinetic artifacts.
- Analytical Frequency : Sample at intervals (e.g., 5, 10, 20 mins) and quantify via titration (for acid release) or GC-MS .
Advanced: What computational chemistry approaches are suitable for predicting the electronic effects of the iodine substituent on the ester's reactivity and interaction with biological targets?
- Density Functional Theory (DFT) : Calculates electron density maps to visualize iodine’s electron-withdrawing effect on the ester carbonyl, enhancing electrophilicity .
- Molecular Docking : Models interactions with enzymes (e.g., esterases) to predict binding affinities. The iodine’s van der Waals radius may sterically block active-site access .
Basic: What purification techniques are optimal for isolating this compound from reaction mixtures containing polar and non-polar by-products?
- Distillation : Fractional distillation under reduced pressure (bp ~120°C at 1 atm) minimizes thermal decomposition .
- Column Chromatography : Use silica gel with a hexane:ethyl acetate gradient (95:5 to 80:20) to separate iodinated esters from unreacted acids or alcohols .
Advanced: How does the steric and electronic environment introduced by the 2-iodo group influence the ester's behavior in cross-coupling reactions, such as Suzuki or Heck reactions?
- Steric Effects : The 2-iodo group’s proximity to the ester carbonyl creates a crowded transition state, reducing coupling efficiency compared to para-substituted analogs .
- Electronic Effects : Iodine’s electronegativity stabilizes the Pd(0) intermediate in Suzuki reactions, but its size may slow transmetallation. Comparative studies with bromo/chloro derivatives are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
